N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with diverse applications in scientific research1. Its unique structure enables it to be utilized for various purposes, such as drug discovery and material synthesis1.
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported2. These compounds have been characterized by elemental analysis and various spectroscopic techniques2. However, the specific synthesis process for “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of compounds similar to “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” has been studied using X-ray crystallography2. However, the specific molecular structure of this compound is not detailed in the available literature.
Chemical Reactions Analysis
The chemical reactions involving “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” are not detailed in the available literature.Scientific Research Applications
Chemistry of Cyclic Aminooxycarbenes
- Oxazolidin-2-ylidenes, which relate to the chemical structure of the compound , have been studied for their reactions with phenols, leading to products like N-(2-aryloxyethyl)-N-methylformamides. These studies contribute to the understanding of nucleophilic carbene chemistry and amide rotation mechanisms (Couture & Warkentin, 1997).
Synthesis and Biological Activity of N-Substituted Compounds
- N-substituted benzamides and thiazolidin derivatives, similar in structure to the query compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds show promise as antimicrobials (Patel & Dhameliya, 2010).
Applications in Oxazolidinone Antibacterial Agents
- Oxazolidinones, a class to which the query compound is related, have been investigated for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown effectiveness against a variety of clinically important human pathogens (Zurenko et al., 1996).
Synthesis of Fluorobenzamides and Their Antimicrobial Activity
- The synthesis of fluorobenzamides containing thiazole and thiazolidine, similar to the compound , has been reported. These derivatives exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).
Synthesis and Antitumor Activity of Oxazolidines and Oxazolidinones
- N-phenyl(thio)carbamoyl-2-iminooxazolidines and 2-oxazolidinones have been synthesized and tested for antiviral and antitumor properties. Compounds with phenyl-piperazinyl substituents displayed moderate antitumor activity, indicating potential in cancer research (Chaimbault et al., 1999).
In Silico Prediction of Drug-Likeness and Antimicrobial Investigation
- A study focusing on the in silico prediction of drug-likeness properties and in vitro antimicrobial activities of related compounds highlights the potential of these molecules in drug development and their effectiveness against bacterial and fungal strains (Pandya et al., 2019).
Safety And Hazards
The safety and hazards associated with “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” are not detailed in the available literature.
Future Directions
The future directions for research involving “N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” are not detailed in the available literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive. For more detailed information, further research and experimentation may be required.
properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(12-6-7-15-16(8-12)24-11-23-15)19-9-14-10-20(18(22)25-14)13-4-2-1-3-5-13/h1-8,14H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHCWSZUOVSFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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